Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a sulfamoyl group attached to a 4-ethylphenyl ring at the 3rd position, and a methyl ester group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with a pyridine derivative, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro group at the desired position.
Sulfamoylation: The 4-ethylphenylsulfamoyl group is introduced through a reaction with the corresponding sulfonamide.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The chloro and sulfamoyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-3-[(4-methylphenyl)sulfamoyl]pyridine-2-carboxylate
- Methyl 6-chloro-3-[(4-phenylsulfamoyl]pyridine-2-carboxylate
- Methyl 6-chloro-3-[(4-isopropylphenyl)sulfamoyl]pyridine-2-carboxylate
Uniqueness
Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-10-4-6-11(7-5-10)18-23(20,21)12-8-9-13(16)17-14(12)15(19)22-2/h4-9,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYRWSWBEJNQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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